molecular formula C30H59N B14274400 Triacontanenitrile CAS No. 127833-45-8

Triacontanenitrile

Cat. No.: B14274400
CAS No.: 127833-45-8
M. Wt: 433.8 g/mol
InChI Key: LXIQOVFMAVHHTP-UHFFFAOYSA-N
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Description

Triacontanenitrile is an organic compound with the chemical formula C30H59N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to an alkyl chain. This compound is a long-chain nitrile, making it a significant compound in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Alkyl Halides: Triacontanenitrile can be synthesized by heating an alkyl halide with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile. [ \text{C30H59Br} + \text{KCN} \rightarrow \text{C30H59CN} + \text{KBr} ]

    From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile. [ \text{C30H59CONH2} \xrightarrow{\text{P4O10}} \text{C30H59CN} + \text{H2O} ]

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triacontanenitrile can undergo oxidation reactions, typically forming carboxylic acids. [ \text{C30H59CN} + \text{O2} \rightarrow \text{C30H59COOH} ]

    Reduction: Reduction of this compound can yield primary amines. [ \text{C30H59CN} + \text{H2} \xrightarrow{\text{catalyst}} \text{C30H59CH2NH2} ]

    Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted nitriles

Scientific Research Applications

Triacontanenitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds.

    Biology: this compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of triacontanenitrile involves its interaction with molecular targets through the cyano group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanenitrile (C16H33N)
  • Octadecanenitrile (C18H37N)
  • Eicosanenitrile (C20H41N)

Uniqueness

Triacontanenitrile is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain nitriles. This makes it particularly useful in applications requiring long-chain compounds, such as in the synthesis of high-molecular-weight materials.

Properties

IUPAC Name

triacontanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIQOVFMAVHHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H59N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30155678
Record name Triacontanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127833-45-8
Record name Triacontanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127833-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triacontanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127833458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triacontanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30155678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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